molecular formula C12H12ClNO2 B2810557 Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate CAS No. 1557396-27-6

Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate

Cat. No. B2810557
CAS RN: 1557396-27-6
M. Wt: 237.68
InChI Key: IHZFAQXCAFVLSO-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate, also known as MCCP, is a chemical compound that has gained significant attention from the scientific community due to its potential in various fields of research. MCCP is a versatile compound that can be synthesized using different methods and has a wide range of applications in scientific research.

Scientific Research Applications

  • Synthesis and Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, was synthesized and characterized, with its structural properties analyzed using spectrometric identifications including IR, UV, and NMR. This compound exists in the solid as the enamine tautomer, and its molecular structure was determined through X-ray crystallography (Johnson et al., 2006).

  • Antimicrobial and Inhibition of Penicillin-Binding Protein : A related compound, methyl(2E)-2-{[N-(2-formylphenyl) (4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, was synthesized and shown to exhibit potential antimicrobial activity. Computational studies predicted its drug-likeness and ADMET properties, suggesting it might inhibit penicillin-binding protein PBP-2X (Murugavel et al., 2016).

  • Synthesis and Chiral Separation in Drug Development : Another study focused on the practical synthetic route and chiral separation of Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl)methyl)phenoxy)-2-methylpropanoate, indicating its potential use in drug development (Kotheimer et al., 2018).

  • Monoamine Transporter Binding Properties : A study on 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester highlighted its high affinity for dopamine and serotonin transporters, suggesting its use in studying neurotransmitter systems (Carroll et al., 2005).

  • Synthesis in Organic Chemistry : The synthesis of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, compounds similar in structure, was explored for its potential applications in organic chemistry (Plíštil et al., 2006).

  • Rhodium/Chiral Diene-Catalyzed Asymmetric Addition : The asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates was studied, indicating the potential for asymmetric synthesis in organic chemistry (Sörgel et al., 2008).

properties

IUPAC Name

methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-12(8-14,11(15)16-2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFAQXCAFVLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Cl)(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate

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